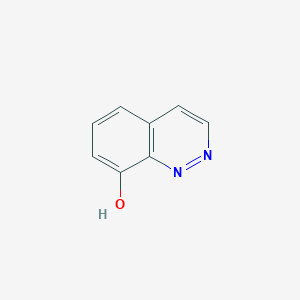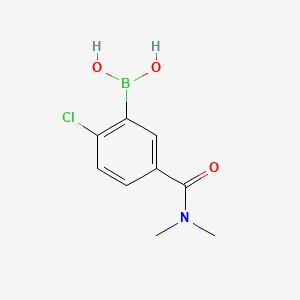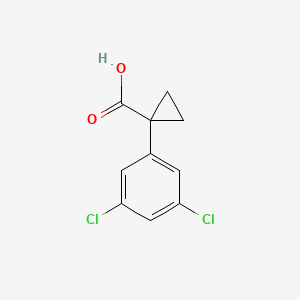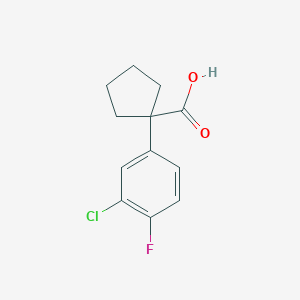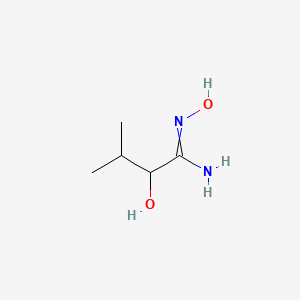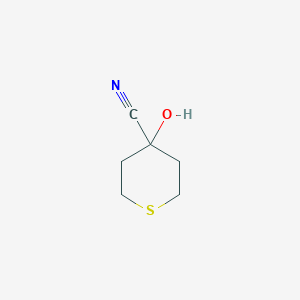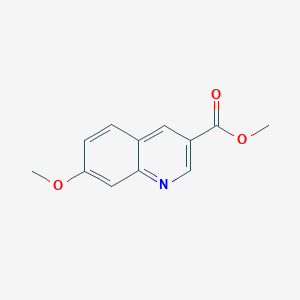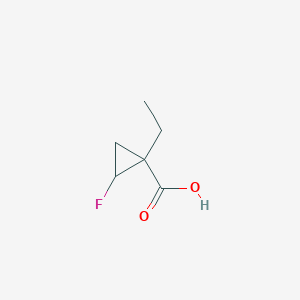![molecular formula C9H12ClN3 B11721178 4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,12-Triazatricyclo[72102,7]dodeca-2,4,6-triene;hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C9H11N3·HCl, and it has a molecular weight of 234.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions typically involve the use of strong acids such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Aplicaciones Científicas De Investigación
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene: The parent compound without the hydrochloride group.
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride is unique due to its specific tricyclic structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H12ClN3 |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8;/h4-6,8,12H,1-3H2;1H |
Clave InChI |
FVQNDCAAQUYRMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3=CN=CN=C3CC1N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


